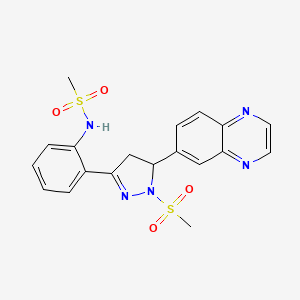
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a significant structure that combines several aromatic and heterocyclic elements. This complex arrangement allows for diverse interactions and chemical behavior, making it a subject of interest in various scientific fields.
准备方法
The synthetic routes for N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are multi-step processes that typically involve the formation of its pyrazole and quinoxaline rings, followed by the coupling of these structures. Common reaction conditions might include the use of catalysts such as palladium or copper, with solvents like dimethylformamide or toluene, under controlled temperatures.
Industrial production methods: could involve scale-up procedures that ensure the purity and yield of the compound. This could entail optimizing the reaction conditions and using techniques like crystallization or chromatography for purification.
化学反应分析
Types of reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfonamide group, potentially forming sulfone derivatives.
Reduction: Reduction reactions might target the quinoxaline ring, leading to dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major products: The major products depend on the specific reaction but often involve modifications at the sulfonamide, pyrazole, or quinoxaline moieties.
科学研究应用
This compound has numerous applications across different scientific fields:
Chemistry: Used as a building block for more complex organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potentials, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism by which N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is multifaceted. It often involves interactions at the molecular level, where it can bind to specific proteins or enzymes, thereby altering their function. These interactions might involve hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to changes in cellular pathways and biological outcomes.
相似化合物的比较
When compared to other similar compounds, such as those with simpler sulfonamide or pyrazole structures, N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its combined quinoxaline-pyrazole structure which offers unique binding properties and enhanced stability. Similar compounds include:
Sulfonamide derivatives: without the quinoxaline or pyrazole moieties.
Quinoxaline compounds: lacking the sulfonamide or pyrazole groups.
属性
IUPAC Name |
N-[2-(2-methylsulfonyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-29(25,26)23-15-6-4-3-5-14(15)17-12-19(24(22-17)30(2,27)28)13-7-8-16-18(11-13)21-10-9-20-16/h3-11,19,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYQCKZDEGOUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
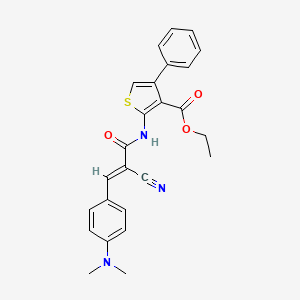

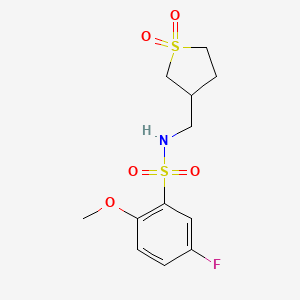
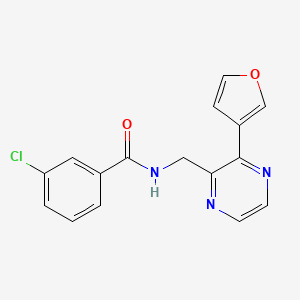
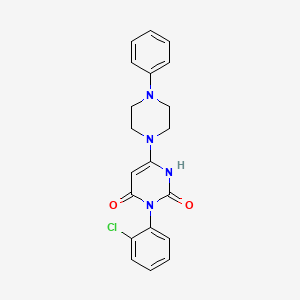
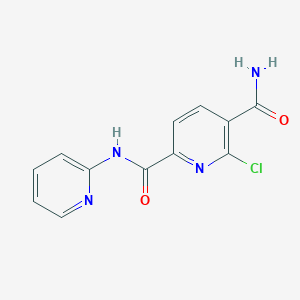
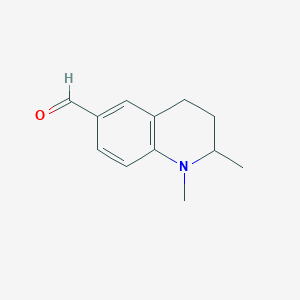
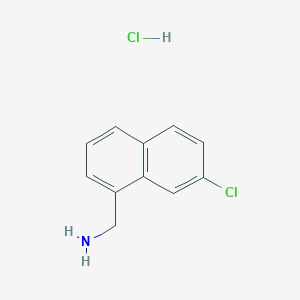
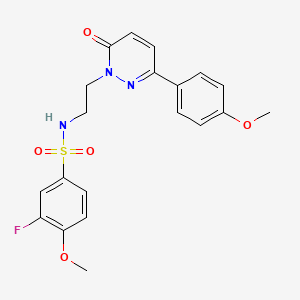
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)
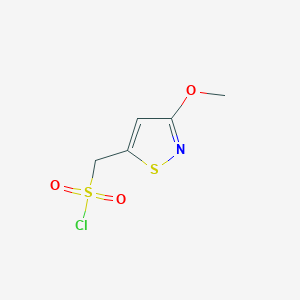
![N'-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N-(2-HYDROXYETHYL)ETHANEDIAMIDE](/img/structure/B2891158.png)
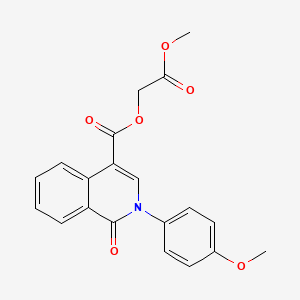
![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)
